(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound belongs to the class of dihydrothiophenes, which are sulfur-containing heterocycles. The presence of two chiral centers in its structure makes it an important molecule for studying stereochemistry and enantioselective synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the synthesis can start from readily available chiral precursors such as ®-lactic acid or ®-alanine . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the dihydrothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability . These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems.
Wirkmechanismus
The mechanism of action of (2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral compound with similar structural features.
Threonine: An amino acid with two chiral centers, used for comparison in stereochemical studies.
Uniqueness
What sets (2R,5R)-5-Methyl-2,5-dihydrothiophene-2-carboxylic acid apart is its sulfur-containing heterocyclic structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of sulfur in organic molecules and for developing sulfur-containing pharmaceuticals .
Eigenschaften
CAS-Nummer |
81292-74-2 |
---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
(2R,5R)-5-methyl-2,5-dihydrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c1-4-2-3-5(9-4)6(7)8/h2-5H,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI-Schlüssel |
QWRJYGAVLBMLGY-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1C=C[C@@H](S1)C(=O)O |
Kanonische SMILES |
CC1C=CC(S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.